molecular formula C13H13F2N5OS B2376828 N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2097897-38-4

N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No.: B2376828
CAS No.: 2097897-38-4
M. Wt: 325.34
InChI Key: DJJKQLCMMRVENW-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperazine derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions may occur at the carboxamide group.

    Substitution: Substitution reactions can occur at the aromatic ring, particularly involving the fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)piperazine-1-carboxamide: Lacks the thiadiazole ring.

    4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide: Lacks the difluorophenyl group.

    N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Lacks the carboxamide group.

Uniqueness

N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is unique due to the presence of both the difluorophenyl and thiadiazole rings, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N5OS/c14-9-2-1-3-10(15)12(9)17-13(21)20-6-4-19(5-7-20)11-8-16-22-18-11/h1-3,8H,4-7H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJKQLCMMRVENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)NC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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